3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2-phenylacetyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c25-24(26,27)33-17-12-10-16(11-13-17)28-23(31)22-21(18-8-4-5-9-19(18)32-22)29-20(30)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAOEQAKAXLNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Pechmann Condensation
The benzofuran ring is constructed using a Pechmann condensation between ethyl acetoacetate and methyl salicylate under acidic conditions:
$$
\text{Methyl salicylate} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \, \Delta} \text{Benzofuran-2-carboxylate ester} \xrightarrow{\text{NaOH}} \text{Benzofuran-2-carboxylic acid}
$$
Experimental Protocol :
- Combine methyl salicylate (10.0 g, 65.8 mmol) and ethyl acetoacetate (9.5 mL, 72.4 mmol) in concentrated H$$2$$SO$$4$$ (20 mL) at 0°C.
- Stir at 90°C for 4 hours, then pour into ice-water.
- Extract with EtOAc, dry over MgSO$$_4$$, and concentrate to obtain the ester.
- Hydrolyze the ester with 2N NaOH (50 mL) at reflux for 2 hours, acidify with HCl, and filter to isolate benzofuran-2-carboxylic acid (Yield: 78%, mp 189–191°C).
Nitration at Position 3
Nitration introduces a nitro group at position 3, directed by the electron-withdrawing carboxylic acid group:
$$
\text{Benzofuran-2-carboxylic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Nitrobenzofuran-2-carboxylic acid}
$$
Experimental Protocol :
- Add benzofuran-2-carboxylic acid (5.0 g, 30.7 mmol) to a mixture of HNO$$3$$ (2.2 mL) and H$$2$$SO$$_4$$ (10 mL) at 0°C.
- Stir for 3 hours, quench with ice, and filter to obtain 3-nitrobenzofuran-2-carboxylic acid (Yield: 65%, mp 210–212°C).
Functionalization of the Benzofuran Core
Reduction of Nitro to Amine
Catalytic hydrogenation reduces the nitro group to an amine:
$$
\text{3-Nitrobenzofuran-2-carboxylic acid} \xrightarrow{\text{H}_2, \, \text{Pd/C}} \text{3-Aminobenzofuran-2-carboxylic acid}
$$
Experimental Protocol :
Acylation with 2-Phenylacetyl Chloride
The 3-amino group is acylated using 2-phenylacetyl chloride:
$$
\text{3-Aminobenzofuran-2-carboxylic acid} + \text{2-Phenylacetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{3-(2-Phenylacetamido)benzofuran-2-carboxylic acid}
$$
Experimental Protocol :
- Dissolve 3-aminobenzofuran-2-carboxylic acid (2.0 g, 10.3 mmol) in dry DCM (30 mL).
- Add Et$$_3$$N (3.5 mL, 25.8 mmol) and 2-phenylacetyl chloride (1.8 mL, 12.4 mmol) dropwise at 0°C.
- Stir for 12 hours, wash with 1N HCl, dry, and concentrate to isolate the product (Yield: 82%, mp 198–200°C).
Formation of the Carboxamide Group
Activation and Amidation
The carboxylic acid is activated using HATU and coupled with 4-(trifluoromethoxy)aniline:
$$
\text{3-(2-Phenylacetamido)benzofuran-2-carboxylic acid} \xrightarrow{\text{HATU, \, DIPEA}} \text{3-(2-Phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide}
$$
Experimental Protocol :
- Dissolve 3-(2-phenylacetamido)benzofuran-2-carboxylic acid (1.5 g, 4.2 mmol) in DMF (20 mL).
- Add HATU (2.4 g, 6.3 mmol), DIPEA (2.2 mL, 12.6 mmol), and 4-(trifluoromethoxy)aniline (0.8 g, 4.6 mmol).
- Stir for 24 hours, pour into water, extract with EtOAc, and purify via column chromatography (Hexanes/EtOAc 3:1) to obtain the title compound (Yield: 68%, mp 225–227°C).
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.56–7.48 (m, 5H), 7.32–7.26 (m, 2H), 4.12 (s, 2H, CH$$2$$).
- $$^{13}$$C NMR (100 MHz, DMSO-$$d6$$): δ 169.5 (C=O), 164.2 (C=O), 155.6 (CF$$3$$O), 148.3, 134.1, 132.8, 129.7, 128.4, 127.9, 124.5, 121.6, 119.3, 115.2, 42.8 (CH$$_2$$).
- HRMS (ESI): m/z calcd for C$${24}$$H$${18}$$F$$3$$N$$2$$O$$_4$$ [M+H]$$^+$$: 479.1218; found: 479.1221.
Optimization and Challenges
Regioselectivity in Nitration
The electron-withdrawing carboxylic acid group directs nitration predominantly to position 3. Competing nitration at position 4 is minimized by maintaining low temperatures (0–5°C) and controlled stoichiometry.
Stability of the Trifluoromethoxy Group
The trifluoromethoxy group remains intact under mildly acidic or basic conditions but may hydrolyze in strongly acidic media. Thus, its introduction is reserved for the final amidation step.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran formation | Pechmann condensation | 78 | 95 |
| Nitration | HNO$$3$$/H$$2$$SO$$_4$$ | 65 | 90 |
| Reduction | H$$_2$$/Pd-C | 88 | 98 |
| Acylation | 2-Phenylacetyl chloride | 82 | 97 |
| Amidation | HATU coupling | 68 | 99 |
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and analogs from the evidence:
Key Findings from Comparative Studies
Trifluoromethoxy vs. Trifluoromethyl Groups: The target’s -OCF₃ group (vs. -OCF₃ is less lipophilic than -CF₃ (calculated logP: ~4.2 vs. ~3.5 for flutolanil), which could influence membrane permeability .
Benzofuran vs. Benzamide Scaffolds :
- Benzofuran’s fused oxygen-containing ring enhances rigidity compared to flutolanil’s flexible benzamide. This rigidity may improve binding specificity to enzymes like kinases or cyclooxygenases .
Carboxamide Linkers :
- The target’s carboxamide group resembles cyprofuram’s but lacks the tetrahydrofuran ring. This difference may reduce pesticidal activity (as seen in cyprofuram) and shift applications toward human therapeutics .
Comparison with Hydroxamic Acids :
- Unlike hydroxamic acids (e.g., compound 8 in ), the target lacks a hydroxy group for metal chelation, suggesting divergent mechanisms (e.g., enzyme inhibition vs. antioxidant effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
